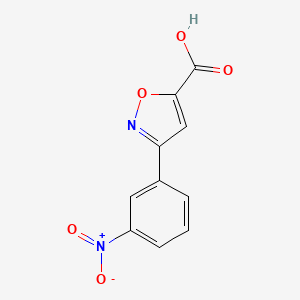
3-(3-Nitrophenyl)isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid group. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as copper(I)-catalyzed cycloadditions. These methods are favored for their efficiency and high yields. recent advancements have focused on developing metal-free synthetic routes to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sulfuric acid or hydrochloric acid as catalysts for esterification
Major Products:
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of 3-(3-aminophenyl)isoxazole-5-carboxylic acid.
Substitution: Formation of esters like methyl 3-(3-nitrophenyl)isoxazole-5-carboxylate
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with enzyme active sites, inhibiting their activity. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid
- 3-(3-Aminophenyl)isoxazole-5-carboxylic acid
- 3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid
Comparison: 3-(3-Nitrophenyl)isoxazole-5-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. Compared to its analogs, it exhibits different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H6N2O5 |
|---|---|
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) |
InChI-Schlüssel |
OFSNDUMAVUKNFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


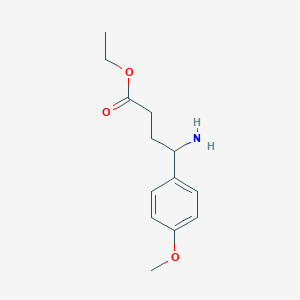

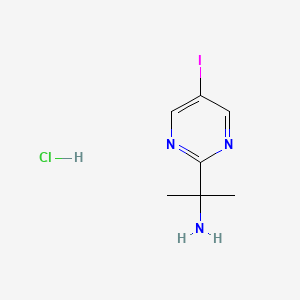


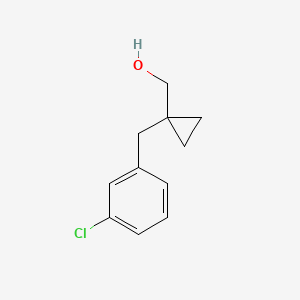
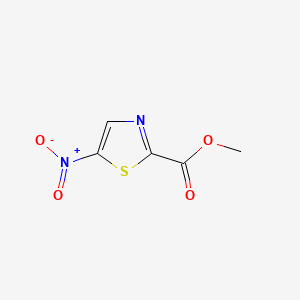

![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)


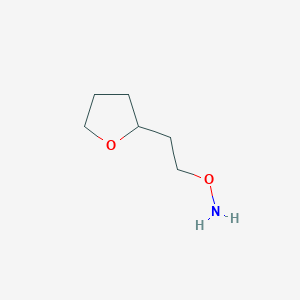
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
